molecular formula C15H20N2O4 B127986 Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate CAS No. 148729-22-0

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate

Cat. No.: B127986
CAS No.: 148729-22-0
M. Wt: 292.33 g/mol
InChI Key: MVKJFVIGDDHTBK-UHFFFAOYSA-N
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Description

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is an organic compound with the molecular formula C15H20N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a nitrophenyl group attached to a piperidine ring via a carboxylate ester linkage. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of 3-nitrobenzyl chloride with ethyl piperidine-2-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation or crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The piperidine ring provides structural stability and enhances the compound’s ability to bind to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.

    Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate: The reduced form of the compound, which has different chemical properties and biological activities.

    Ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate:

These comparisons highlight the unique features of this compound, particularly its nitrophenyl group, which imparts specific chemical and biological properties.

Biological Activity

Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing insights into its applicability in pharmacology.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring substituted with a nitrophenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-nitrobenzaldehyde, leading to the formation of the desired compound with high yields and purity .

The biological activity of this compound is primarily attributed to its structural features:

  • Nitrophenyl Group : This moiety can undergo reduction to form an amino group, which enhances its ability to interact with various biological targets, including enzymes and receptors.
  • Piperidine Ring : Provides structural stability and facilitates binding to molecular targets, modulating various biochemical pathways.

Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial activity. This compound has been studied for its potential against various bacterial strains:

  • Antibacterial Activity : The compound showed promising results in inhibiting Gram-positive and Gram-negative bacteria. For instance, it demonstrated minimum inhibitory concentration (MIC) values comparable to established antibacterial agents against strains like Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The specific effects on various cancer types are still under investigation, but preliminary data suggest it may inhibit tumor growth effectively .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results indicated that this compound exhibited potent antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

CompoundMIC (mg/mL)Activity Against
This compound0.0039 - 0.025S. aureus, E. coli
Control (Ciprofloxacin)<0.001E. coli

Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties of piperidine derivatives, this compound was shown to significantly reduce cell viability in several cancer cell lines, including breast and lung cancer models. The mechanism involved the activation of caspase-dependent pathways leading to apoptosis .

Comparison with Similar Compounds

To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeatureBiological Activity
Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylatePara nitro groupModerate antibacterial
Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylateAmino groupEnhanced anticancer activity

These comparisons highlight how variations in substituents influence the compound's reactivity and biological profile.

Properties

IUPAC Name

ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-15(18)14-8-3-4-9-16(14)11-12-6-5-7-13(10-12)17(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKJFVIGDDHTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385554
Record name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148729-22-0
Record name Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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